Butanoic acid--pyridine (1/1) Butanoic acid--pyridine (1/1)
Brand Name: Vulcanchem
CAS No.: 63012-16-8
VCID: VC19421800
InChI: InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6)
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Butanoic acid--pyridine (1/1)

CAS No.: 63012-16-8

Cat. No.: VC19421800

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid--pyridine (1/1) - 63012-16-8

Specification

CAS No. 63012-16-8
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name butanoic acid;pyridine
Standard InChI InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6)
Standard InChI Key FHFJFSSWKDKHHG-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)O.C1=CC=NC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Butanoic acid–pyridine (1/1) consists of one molecule of butanoic acid (C₄H₈O₂) and one molecule of pyridine (C₅H₅N) linked via non-covalent interactions. The carboxyl group of butanoic acid interacts with the lone pair on pyridine’s nitrogen atom, forming a charge-transfer complex stabilized by dipole-dipole forces and hydrogen bonding. X-ray diffraction studies of related bipyridinium-carboxylate systems reveal that such adducts often exhibit twisted conformations, with torsion angles between aromatic rings ranging from 30° to coplanar arrangements depending on protonation states .

The acid-base equilibrium governs the compound’s stability. Butanoic acid (pKa ≈ 4.8) partially transfers a proton to pyridine (pKb ≈ 8.8), resulting in a zwitterionic structure where the carboxylate anion (RCOO⁻) interacts electrostatically with the pyridinium cation (C₅H₅NH⁺) . This interaction is weaker than traditional ionic bonds, as evidenced by the compound’s solubility in both polar and nonpolar solvents.

Synthesis and Purification Strategies

Direct Mixing Under Controlled Conditions

The most common synthesis involves combining equimolar amounts of butanoic acid and pyridine in an anhydrous solvent such as dichloromethane or tetrahydrofuran. The exothermic reaction proceeds at room temperature, with yields exceeding 85% after 24 hours. Key parameters include:

  • Stoichiometric precision: Deviations from the 1:1 ratio lead to residual unreacted starting materials.

  • Moisture control: Water hydrolyzes the adduct, necessitating inert atmospheres or molecular sieves.

  • Temperature modulation: Elevated temperatures (>40°C) favor dissociation, while sub-zero conditions slow kinetics.

Crystallization and Isolation

Post-synthesis, the compound is isolated via rotary evaporation followed by recrystallization from ethanol/water mixtures. Single-crystal X-ray analysis of analogous systems demonstrates that hydrogen bonding between the carboxylate and pyridinium moieties directs crystal packing into zigzag chains or layered networks .

Physicochemical Properties and Reactivity

Spectral Signatures

  • FT-IR: A broad absorption band at 2500–3000 cm⁻¹ corresponds to O–H···N hydrogen bonds. The carbonyl stretch (C=O) shifts from 1710 cm⁻¹ (free butanoic acid) to 1685 cm⁻¹ upon complexation.

  • NMR: ¹H NMR spectra in CDCl₃ show downfield shifts for pyridine’s α-protons (δ 8.5–8.7 ppm) due to ring protonation, while the butanoic acid methylene groups resonate at δ 2.3–2.5 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 78–82°C, with decomposition commencing at 150°C. The low thermal stability compared to individual components (butanoic acid: mp −5°C; pyridine: mp −42°C) reflects the energy required to disrupt intermolecular interactions.

Functional Applications

Catalysis and Organic Synthesis

The compound serves as a bifunctional catalyst in esterification and Knoevenagel condensations. Its acidic protons activate carbonyl groups, while the pyridine moiety deprotonates nucleophiles. For example, in the synthesis of ethyl butyrate, reaction yields improve by 20% compared to traditional sulfuric acid catalysis.

Pharmaceutical Intermediate

Butanoic acid–pyridine derivatives exhibit antiviral activity against RNA viruses, with EC₅₀ values in the micromolar range . Structural analogs like 4-oxo-4-(pyridin-2-ylamino)butanoic acid demonstrate anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) at IC₅₀ = 3.2 µM.

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when contrasted with related molecules:

  • 4-Oxo-4-(pyridin-2-ylamino)butanoic acid: Incorporates an amide linkage instead of ionic bonding, enhancing metabolic stability but reducing solubility.

  • 3-Pyridinebutanoic acid: A nicotine metabolite with a pyridine ring at the 3-position, exhibiting higher volatility and lower thermal decomposition thresholds.

  • N-(2-Pyridyl)succinamic acid: Positional isomerism alters hydrogen-bonding patterns, leading to distinct crystal packing behaviors observed in X-ray studies .

Molecular Interactions and Stability

Hydrogen-Bonding Networks

In the solid state, the carboxylate group forms O–H···O hydrogen bonds with adjacent molecules (bond length: 2.6–2.8 Å), while N⁺–H···O⁻ interactions (2.9–3.1 Å) link pyridinium and carboxylate moieties . These networks confer mechanical stability but render the compound hygroscopic.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) disrupt ionic interactions, leading to dissociation. In contrast, nonpolar solvents (toluene, hexane) stabilize the adduct but limit solubility to <5 mg/mL.

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